molecular formula C8H4ClNO2S B2560303 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid CAS No. 1379299-75-8

3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B2560303
CAS No.: 1379299-75-8
M. Wt: 213.64
InChI Key: IXQCLARZQGJIIB-UHFFFAOYSA-N
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Description

3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid ( 937640-24-9) is a high-purity chemical intermediate with the molecular formula C 8 H 4 ClNO 2 S and a molecular weight of 213.64 g/mol . This compound belongs to the class of thienopyridines, heterocyclic structures that fuse a thiophene ring with a pyridine ring and are recognized in medicinal chemistry for their versatile biological activities . Thienopyridine-based scaffolds are increasingly valued in pharmaceutical research for developing novel therapeutic agents . Recent studies highlight the promise of related thienopyridine carboxamide derivatives as potent, brain-penetrant negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5), a significant target for central nervous system disorders . Furthermore, other thienopyridine carboxylic acid derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), implicating their potential in metabolic disease research . The specific chloro and carboxylic acid functional groups on this thieno[3,2-b]pyridine core make it a valuable and versatile building block for structure-activity relationship (SAR) studies and for synthesizing more complex molecules for drug discovery campaigns . The product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals and stored in a dark place, sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-chlorothieno[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQCLARZQGJIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(S2)C(=O)O)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379299-75-8
Record name 3-chlorothieno[3,2-b]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include 3-aminothieno[3,2-b]pyridine-2-carboxylic acid or 3-thiolthieno[3,2-b]pyridine-2-carboxylic acid.

    Oxidation Reactions: Products include 3-chlorothieno[3,2-b]pyridine-2-carboxylic sulfoxide or sulfone.

    Reduction Reactions: Products include 3-chlorothieno[3,2-b]pyridine-2-methanol or 3-chlorothieno[3,2-b]pyridine-2-aldehyde.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid can act as inhibitors of receptor tyrosine kinases, which are often overexpressed in various cancers. These compounds have shown potential in targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are critical in cancer progression and metastasis.

Case Study: Inhibition of EGFR

A study demonstrated that certain derivatives exhibited significant inhibitory activity against EGFR, leading to reduced proliferation of cancer cells in vitro. The compounds were tested against a panel of cancer cell lines, including breast and colon cancer cells, showing IC50 values in the low micromolar range .

Treatment of Inflammatory Diseases

The anti-inflammatory properties of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid derivatives have also been explored. These compounds can modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response.

Case Study: Psoriasis Treatment

In preclinical models of psoriasis, compounds derived from this acid demonstrated efficacy in reducing skin lesions and inflammation markers. This suggests potential therapeutic applications for skin disorders characterized by excessive inflammation .

Herbicides and Fungicides

The derivatives of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid are being investigated for their use as herbicides and fungicides. The chemical structure allows these compounds to act on specific biochemical pathways in plants, inhibiting growth or causing cell death.

Table 2: Agricultural Applications

ApplicationTarget OrganismMechanism of Action
HerbicideBroadleaf weedsInhibition of photosynthesis
FungicideFungal pathogensDisruption of cell wall synthesis

Efficacy Studies

Field trials have shown that formulations containing 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid exhibit effective control over various weeds and fungal pathogens, suggesting a viable alternative to traditional pesticides .

Mechanism of Action

The mechanism of action of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Chlorinated Thienopyridine Carboxylic Acids

Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Substituent Position Molecular Weight (g/mol) Notable Properties
3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid 241.05 (CAS inferred) C₈H₄ClNO₂S 3-Cl, 2-COOH 213.64 Predicted CCS: 139.3–153.4 Ų; no literature on applications
5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid 1896669-09-2 C₈H₄ClNO₂S 5-Cl, 2-COOH 213.64 Listed in catalogs; safety data unavailable
6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid 2095607-18-2 C₈H₄ClNO₂S 6-Cl, 2-COOH 213.64 Hazard warnings (H302, H315); storage at 2–8°C under inert atmosphere
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid 596793-57-6 C₈H₄ClNO₂S 7-Cl, 2-COOH 213.64 Commercial availability (95% purity); CAS-specific synthesis pathways implied

Key Insights :

  • Positional Isomerism : Chlorine placement (3-, 5-, 6-, or 7-position) alters electronic distribution and steric effects. For example, 6-chloro derivatives exhibit higher hazards (e.g., H302: harmful if swallowed) compared to the 3-chloro analogue .
  • Stability : 6-Chloro derivatives require stringent storage conditions (inert atmosphere, 2–8°C), suggesting greater reactivity or sensitivity .

Heterocyclic Analogues with Different Ring Systems

Furopyridine and Pyrrolopyridine Derivatives
Compound Name CAS Number Molecular Formula Ring System Molecular Weight (g/mol) Notable Properties
Furo[3,2-b]pyridine-2-carboxylic acid 112372-14-2 C₈H₅NO₃ Furan-pyridine 163.13 High thermal stability (>300°C); used in medicinal chemistry
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid N/A C₈H₅ClN₂O₂ Pyrrole-pyridine 196.59 Synthesis yield: 71%; no reported hazards

Key Insights :

  • Electronic Effects : Replacing thiophene (sulfur) with furan (oxygen) or pyrrole (nitrogen) modifies aromaticity and dipole moments. Furopyridine derivatives exhibit higher thermal stability, likely due to stronger C–O bonds .
  • Synthetic Accessibility: Pyrrolopyridine derivatives are synthesized in moderate yields (71–95%), suggesting more straightforward preparation than thienopyridines .

Amino-Substituted Thienopyridine Carboxylic Acids

Compound Name CAS Number Molecular Formula Functional Group Molecular Weight (g/mol) Notable Properties
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid N/A C₈H₆N₂O₂S 3-NH₂, 2-COOH 210.21 Solid-state stability; synthesized via hydrolysis of acetylated intermediates

Key Insights :

    Biological Activity

    3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including antimicrobial and antitumor activities, as well as its mechanisms of action and potential applications.

    Chemical Structure and Properties

    The compound has the molecular formula C8_8H4_4ClNO2_2S and a molecular weight of approximately 213.64 g/mol. Its structure features a chlorine atom at the third position of the thieno ring and a carboxylic acid functional group at the second position of the pyridine ring. This unique arrangement contributes to its reactivity and biological properties, making it a valuable compound in medicinal chemistry.

    Antimicrobial Properties

    Research indicates that 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

    Antitumor Activity

    The compound has also been investigated for its antitumor properties . Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including prostate, breast, and gastric cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

    Cancer Type Mechanism Effect
    ProstateApoptosisInhibition of growth
    BreastCell cycle arrestReduced migration
    GastricApoptosisInduction of cell death

    The biological activity of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is primarily attributed to its ability to act as an inhibitor of kinase enzymes . It binds to the ATP-binding site of these enzymes, blocking phosphorylation processes that are crucial for cell growth and proliferation . This inhibition can modulate various signaling pathways involved in tumor progression.

    Case Studies

    • In Vitro Studies : In vitro assays using cancer cell lines showed that treatment with 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid led to a significant decrease in cell viability, particularly in breast cancer cells where IC50 values were reported around 5 µM .
    • Animal Models : In vivo studies demonstrated that administration of this compound in mouse models resulted in reduced tumor size and increased survival rates compared to control groups .

    Applications

    The compound's unique structure allows for diverse applications beyond its biological activities:

    • Medicinal Chemistry : Used as a building block for synthesizing other pharmaceutical compounds targeting various diseases.
    • Materials Science : Explored for potential use in organic electronics and as precursors for conducting polymers .
    • Research Tools : Acts as a probe for studying enzyme inhibition and understanding biological pathways involved in disease mechanisms.

    Q & A

    Q. What are the standard synthetic routes for 3-chlorothieno[3,2-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

    The synthesis typically involves cyclization of precursor heterocycles. For example, analogous thienopyridine derivatives are synthesized via condensation of substituted benzaldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper under reflux in solvents such as DMF or toluene . Optimization of catalyst loading (e.g., 5–10 mol% Pd) and solvent polarity is critical: polar aprotic solvents enhance cyclization efficiency but may increase side reactions. Yields range from 40% to 75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

    Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

    • NMR : 1^1H/13^{13}C NMR resolves the thienopyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and carboxylic acid group (broad peak near δ 12 ppm) .
    • LCMS : High-resolution LCMS confirms molecular weight (C8_8H4_4ClNO2_2S, [M+H]+^+ = 214.0) and detects impurities like hydroxylamine byproducts from incomplete cyclization .
    • FTIR : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and aromatic C-Cl (750 cm1^{-1}) are diagnostic .

    Q. What are common derivatization strategies for this compound in medicinal chemistry?

    The carboxylic acid group is often esterified (e.g., methyl ester via Fischer esterification) or converted to amides using coupling reagents like EDC/HOBt. For example, reacting with propargylamine generates a click chemistry handle for bioconjugation . Chlorine at the 3-position can undergo Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

    Advanced Research Questions

    Q. How can conflicting spectroscopic data (e.g., unexpected LCMS peaks) be resolved during synthesis?

    Contradictory LCMS data (e.g., +16 Da peaks) may indicate oxidation products or residual solvents. Strategies include:

    • Isolation via Prep-HPLC : Fraction collection followed by NMR to identify hydroxylamine intermediates .
    • Reaction Monitoring : Real-time LCMS tracking of intermediates during cyclization to pinpoint incomplete steps .
    • Solvent Screening : Switching from DMF to toluene reduces polar byproducts but may lower reaction rates .

    Q. What computational methods aid in predicting the compound’s reactivity or coordination chemistry?

    • DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to study tautomerization of the carboxylic acid group or metal-binding sites (e.g., N in pyridine, O in carboxylate) .
    • Molecular Docking : Predict interactions with biological targets (e.g., kinases) by modeling hydrogen bonds between the carboxylate and active-site residues .
    • TDDFT : Simulate UV-Vis spectra to correlate electronic transitions with experimental data .

    Q. How does this compound behave in coordination chemistry, and what applications arise from its metal complexes?

    The carboxylate and pyridine N atoms act as chelating ligands. For example:

    • Cobalt Complexes : Synthesized under solvothermal conditions (120°C, 24 hrs) show octahedral geometry with H2_2O ligands, confirmed by X-ray diffraction .
    • Catalytic Applications : Pd complexes of thienopyridines catalyze cross-coupling reactions (e.g., aryl boronic acid coupling) with TOFs up to 500 h1^{-1} .

    Q. What strategies mitigate poor solubility in biological assays?

    • Salt Formation : React with sodium bicarbonate to generate water-soluble carboxylate salts.
    • Prodrug Design : Ester prodrugs (e.g., ethyl ester) improve membrane permeability, hydrolyzed intracellularly by esterases .
    • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies, ensuring <0.1% precipitation via dynamic light scattering .

    Methodological Notes

    • Synthesis Optimization : Screen catalysts (CuI vs. Pd(OAc)2_2) and solvents (DMF vs. THF) using Design of Experiments (DoE) to maximize yield .
    • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves regiochemical ambiguities in the thienopyridine core .
    • Stability Studies : Monitor degradation under UV light (ICH Q1B guidelines) to identify photolytic byproducts .

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